MIF Tautomerase Inhibition: Meta-Fluoro Substitution Enables Two Distinct Binding Modes Versus One for Para-Fluoro
In a systematic structure-activity relationship study of benzyl isothiocyanates as covalent MIF tautomerase inhibitors, meta-substituted fluoro analogs (including 3-fluorobenzyl isothiocyanate) were found to access two distinct binding subsites within the MIF active site, whereas para-substituted fluoro analogs were restricted to a single binding mode [1]. This dual-binding capability was revealed by X-ray crystal structures of inhibitor-MIF complexes [1]. The IC50 range across the benzyl isothiocyanate series spanned from 250 nM to >100 µM in both recombinant protein and cell-based assays, with meta-fluoro substitution contributing to binding mode versatility rather than simply modulating potency [1].
| Evidence Dimension | Number of distinct X-ray crystallographic binding modes in MIF active site |
|---|---|
| Target Compound Data | Two binding modes (upwards and downwards) observed for meta-substituted benzyl isothiocyanates [1] |
| Comparator Or Baseline | Para-fluorobenzyl isothiocyanate: single binding mode only [1] |
| Quantified Difference | Meta-fluoro analogs access two subsites; para-fluoro analogs access one subsite [1] |
| Conditions | Recombinant human MIF protein; X-ray crystallography at 2.0 Å resolution; L-dopachrome methyl ester tautomerase assay [1] |
Why This Matters
For researchers developing MIF-targeted covalent inhibitors, 3-fluorobenzyl isothiocyanate offers access to a second binding subsite unavailable to 4-fluorobenzyl isothiocyanate, potentially enabling structure-guided optimization of inhibitor residence time and selectivity [1].
- [1] Spencer ES, Dale EJ, Gommans AL, Rutledge MT, Vo CT, Nakatani Y, Gamble AB, Smith RA, Wilbanks SM, Hampton MB, Tyndall JD. Multiple binding modes of isothiocyanates that inhibit macrophage migration inhibitory factor. Eur J Med Chem. 2015;93:501-10. doi: 10.1016/j.ejmech.2015.02.012. PMID: 25743213. View Source
